

potential biological activities of 4-Chloro-8-fluoro-2-methylquinoline

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Compound of Interest

Compound Name: 4-Chloro-8-fluoro-2-methylquinoline

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An In-depth Technical Guide to the Potential Biological Activities of **4-Chloro-8-fluoro-2-methylquinoline**

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.^{[1][2]} The strategic introduction of halogen substituents, such as chlorine and fluorine, is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.^[3] This guide provides a comprehensive technical overview of the potential biological activities of the novel compound, **4-Chloro-8-fluoro-2-methylquinoline**. While direct experimental data for this specific molecule is limited in publicly available literature, this document will extrapolate its potential based on the extensive research conducted on structurally related quinoline derivatives. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing detailed experimental protocols for its evaluation and discussing the underlying mechanistic rationale. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for therapeutic applications.

Introduction to 4-Chloro-8-fluoro-2-methylquinoline

4-Chloro-8-fluoro-2-methylquinoline is a halogenated derivative of the quinoline heterocyclic aromatic system.^[4] Its structure, featuring a chloro group at the 4-position, a fluoro group at

the 8-position, and a methyl group at the 2-position, suggests a unique electronic and steric profile that may confer significant biological activity.^[5] The presence of the chloro and fluoro groups can enhance membrane permeability and metabolic stability, while also providing sites for further chemical modification.^[3]

Synthesis and Characterization

The synthesis of **4-Chloro-8-fluoro-2-methylquinoline** can be approached through multi-step synthetic routes, likely starting from appropriately substituted anilines. A plausible synthetic pathway would involve the cyclization of a fluorinated aniline derivative to form the corresponding 4-hydroxy-2-methylquinoline, followed by chlorination.

A general synthetic procedure for similar compounds involves the reaction of a 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).^[6]

General Synthetic Protocol:

- To a flask containing 8-fluoro-4-hydroxy-2-methylquinoline, add phosphorus oxychloride (POCl₃) in excess.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
- Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.
- Collect the solid precipitate by filtration and wash thoroughly with water.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure **4-Chloro-8-fluoro-2-methylquinoline**.

Characterization of the final compound would be achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Potential Anticancer Activity

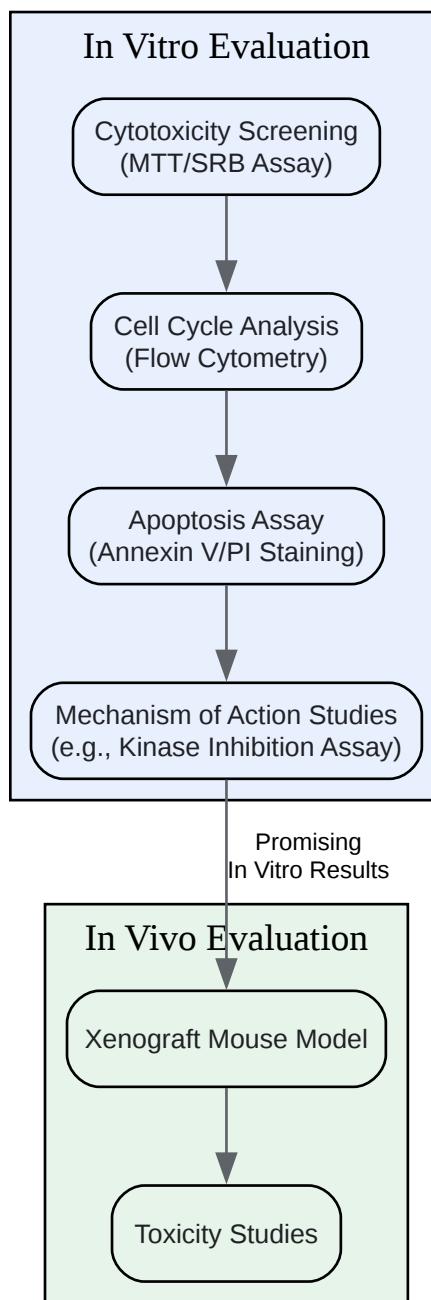
Quinoline derivatives are a well-established class of anticancer agents, with several compounds in clinical use.^[7] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.^{[8][9]} The structural features of **4-Chloro-8-fluoro-2-methylquinoline** suggest that it may also possess anticancer properties.

Proposed Mechanisms of Anticancer Action

- Kinase Inhibition: Many quinoline-based anticancer drugs, such as bosutinib and cabozantinib, function as kinase inhibitors.^[7] The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The substituents on the quinoline ring can be tailored to achieve selectivity for specific kinases that are dysregulated in cancer.
- Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.^[9]
- DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, potentially interfering with DNA replication and transcription. Additionally, some quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication.^[9]

Experimental Workflow for Anticancer Evaluation

The following workflow outlines a standard approach for the preclinical assessment of the anticancer activity of a novel compound like **4-Chloro-8-fluoro-2-methylquinoline**.^[8]



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Caption: A general experimental workflow for assessing anticancer potential.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer compounds.[10]

Materials:

- Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **4-Chloro-8-fluoro-2-methylquinoline** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **4-Chloro-8-fluoro-2-methylquinoline** in culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 μ L of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: After incubation, remove the medium and add 100 μ L of fresh medium containing 10 μ L of MTT solution to each well. Incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC_{50} (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line	Compound	IC_{50} (μ M)
MCF-7 (Breast)	4-Chloro-8-fluoro-2-methylquinoline	Hypothetical Value
A549 (Lung)	4-Chloro-8-fluoro-2-methylquinoline	Hypothetical Value
HCT116 (Colon)	4-Chloro-8-fluoro-2-methylquinoline	Hypothetical Value
Doxorubicin (Control)	4-Chloro-8-fluoro-2-methylquinoline	Known Value

Potential Antimicrobial Activity

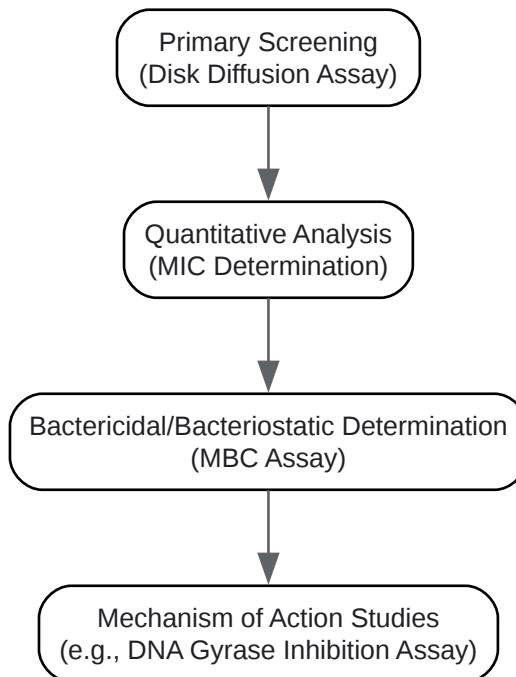
The quinoline scaffold is central to the development of many antimicrobial agents, most notably the fluoroquinolone antibiotics.[12] The presence of a fluorine atom at the 8-position in **4-Chloro-8-fluoro-2-methylquinoline** is particularly interesting, as this feature is also present in some potent antibacterial quinolones.[13]

Proposed Mechanisms of Antimicrobial Action

- Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination.[12]
- Disruption of Cell Membrane Integrity: Some quinoline derivatives can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

- Metal Chelation: The ability of the quinoline nitrogen to chelate essential metal ions can disrupt bacterial metabolic processes that are dependent on these ions.[14]

Experimental Workflow for Antimicrobial Evaluation



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Caption: A standard workflow for evaluating the antimicrobial activity of a novel compound.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][15] The broth microdilution method is a standard technique for determining MIC values.[16]

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)[17]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- **4-Chloro-8-fluoro-2-methylquinoline** (dissolved in DMSO)
- Standard antibiotic (e.g., Ciprofloxacin)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of **4-Chloro-8-fluoro-2-methylquinoline** in CAMHB in a 96-well plate.
- Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5×10^5 CFU/mL. Include a positive control (broth with inoculum) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Hypothetical Antimicrobial Activity Data

Microorganism	Compound	MIC (μ g/mL)
Staphylococcus aureus (Gram-positive)	4-Chloro-8-fluoro-2-methylquinoline	Hypothetical Value
Escherichia coli (Gram-negative)	4-Chloro-8-fluoro-2-methylquinoline	Hypothetical Value
Candida albicans (Fungus)	4-Chloro-8-fluoro-2-methylquinoline	Hypothetical Value
Ciprofloxacin (Control)	4-Chloro-8-fluoro-2-methylquinoline	Known Value
Fluconazole (Control)	4-Chloro-8-fluoro-2-methylquinoline	Known Value

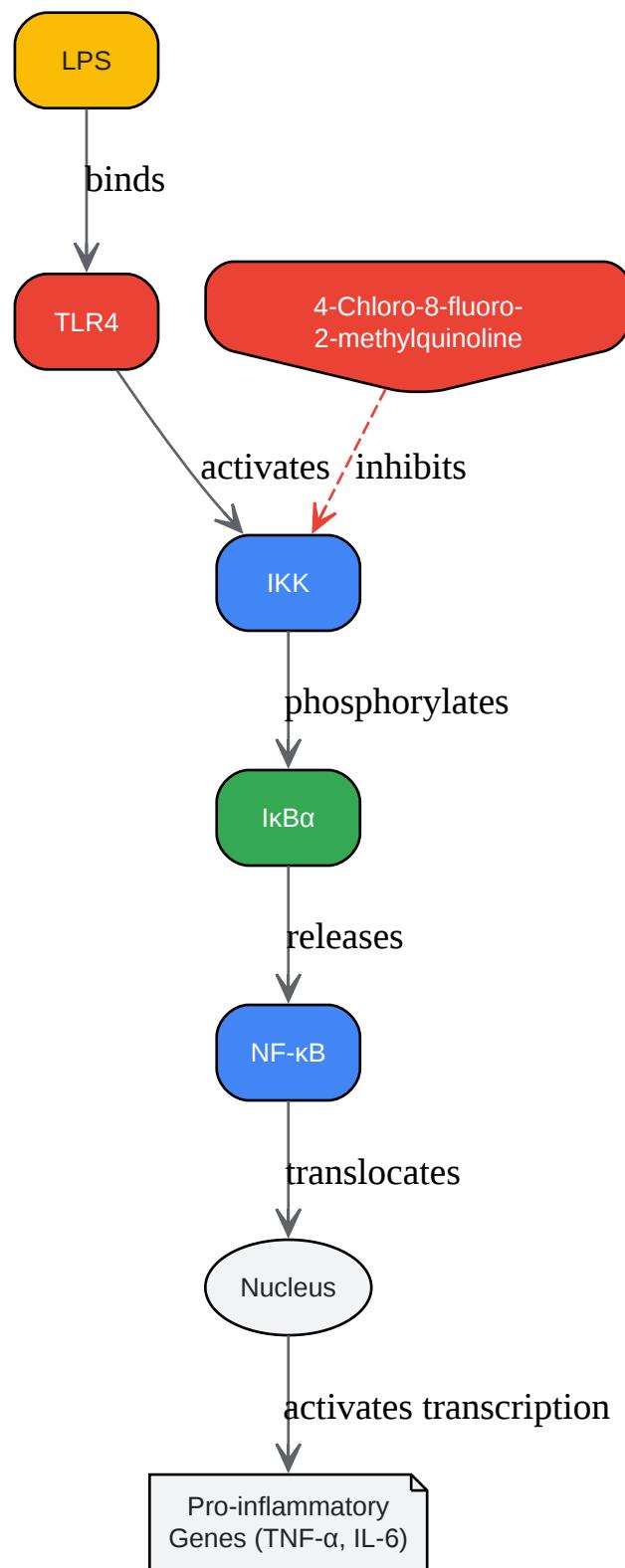
Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting that **4-Chloro-8-fluoro-2-methylquinoline** could also be a candidate for development as an anti-inflammatory agent.[18][19]

Proposed Mechanisms of Anti-inflammatory Action

- Inhibition of Pro-inflammatory Cytokines: Many anti-inflammatory compounds act by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1 β).[20]
- Modulation of Inflammatory Signaling Pathways: The Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of the inflammatory response.[20] Inhibition of these pathways can lead to a reduction in the expression of inflammatory mediators.[21]
- Inhibition of Cyclooxygenase (COX) Enzymes: Some anti-inflammatory drugs inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[22][23]

Key Signaling Pathway: NF- κ B Inhibition

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Caption: Proposed inhibition of the NF-κB signaling pathway by **4-Chloro-8-fluoro-2-methylquinoline**.

Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to assess the anti-inflammatory potential of the test compound by measuring the production of nitric oxide (NO), a key inflammatory mediator.[\[20\]](#)

Materials:

- RAW 264.7 macrophage cell line
- Complete DMEM medium
- **4-Chloro-8-fluoro-2-methylquinoline** (dissolved in DMSO)
- Lipopolysaccharide (LPS) from *E. coli*
- Griess Reagent
- Dexamethasone (positive control)
- 96-well plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours.
- Compound Pre-treatment: Treat the cells with various concentrations of **4-Chloro-8-fluoro-2-methylquinoline** for 1 hour.
- LPS Stimulation: Stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + dexamethasone + LPS).

- Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 μ L of the supernatant with 50 μ L of Griess Reagent in a new 96-well plate.
- Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
- Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Data Presentation: Hypothetical Anti-inflammatory Data

Treatment	Concentration	NO Production (% of Control)
Vehicle Control (LPS)	-	100%
4-Chloro-8-fluoro-2-methylquinoline	1 μ M	Hypothetical Value
4-Chloro-8-fluoro-2-methylquinoline	10 μ M	Hypothetical Value
4-Chloro-8-fluoro-2-methylquinoline	100 μ M	Hypothetical Value
Dexamethasone (Positive Control)	10 μ M	Known Value

Conclusion

While further experimental validation is required, the structural characteristics of **4-Chloro-8-fluoro-2-methylquinoline**, when compared to other biologically active quinoline derivatives, suggest a strong potential for this compound to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. The exploration of novel, substituted quinolines like **4-Chloro-8-fluoro-2-methylquinoline** remains a promising avenue for the discovery and development of new therapeutic agents.

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